REACTION_CXSMILES
|
[O-:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].C(=O)(O[CH2:14][CH:15]=[CH:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)OCC>>[C:17]1([CH:16]([O:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:15]=[CH2:14])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
232 mg
|
Type
|
reactant
|
Smiles
|
[O-]C1=CC=CC=C1.[Na+]
|
Name
|
|
Quantity
|
192 mg
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC=CC1=CC=CC=C1)=O
|
Name
|
[(COD)IrCl]2
|
Quantity
|
6.7 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
Sa,Sc,Sc
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1H NMR analysis of the crude reaction
|
Type
|
CUSTOM
|
Details
|
After purification
|
Reaction Time |
32 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C=C)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 159 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |